Cas no 145455-23-8 (L-692429)

L-692429 structure
L-692429 化学的及び物理的性質
名前と識別子
-
- Butanamide,3-amino-3-methyl-N-[(3R)-2,3,4,5-tetrahydro-2-oxo-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-1-benzazepin-3-yl]-
- 3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide
- Butanamide,3-amino-3-methyl-N-[(3R)-2,3,4,5-tetrahydro-2-oxo-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-1-benza
- L 692429
- 3-amino-3-methyl-N-[(3R)-2-oxo-1-{[2'-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]butanamide
- L-692429
- 6GM6ZN5S1Y
- Arg-Pro-Lys-Pro-Phe-Trp-Leu
- GTPL5868
- L 692,429
- BDBM50049481
- MK 0751
- Q27078402
- (R)-N-(1-((2''-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-ami
- 3-Amino-3-methyl-N-{2-oxo-1-[2''-(2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl}-butyramide
- SBJLJOFPWOYATP-XMMPIXPASA-N
- BUTANAMIDE, 3-AMINO-3-METHYL-N-((3R)-2,3,4,5-TETRAHYDRO-2-OXO-1-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-1-BENZAZEPIN-3-YL)-
- L-692429 free base
- (R)-N-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-amino-3-methylbutanamide
- MS-29463
- L-692,429
- UNII-6GM6ZN5S1Y
- HY-10957
- SCHEMBL7417293
- SCHEMBL18787567
- MK-0751
- (R)-N-(1-((2''-(2H-tetrazol-5-yl)biphenyl-4-yl)methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)-3-amino-3-methylbutanamide
- CS-0002978
- 3-Amino-3-methyl-N-{2-oxo-1-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl}-butyramide
- 3-AMINO-3-METHYL-N-((R)-2,3,4,5-TETRAHYDRO-2-OXO-1-((2'-(1H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-1-BENZAZEPIN-3-YL)BUTANAMIDE
- DTXSID20163045
- Butanamide, 3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-((2'-(1H-tetrtazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-1-benzazepin-3-yl)-, (R)-
- 3-Amino-3-methyl-N-{(R)-2-oxo-1-[2''-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl}-butyramide
- 3-AMINO-3-METHYL-N-((3R)-2,3,4,5-TETRAHYDRO-2-OXO-1-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-1H-1-BENZAZEPIN-3-YL)BUTANAMIDE
- Butanamide, 3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-1-benzazepin-3-yl)-, (R)-
- 145455-23-8
- AKOS040733563
- 145455-23-8 (free base)
- CHEMBL308716
- 3-amino-3-methyl-N-((3R)-2-oxo-1-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)-4,5-dihydro-3H-1-benzazepin-3-yl)butanamide
- DTXCID5085536
- G12817
- DA-54745
-
- インチ: 1S/C29H31N7O2/c1-29(2,30)17-26(37)31-24-16-15-21-7-3-6-10-25(21)36(28(24)38)18-19-11-13-20(14-12-19)22-8-4-5-9-23(22)27-32-34-35-33-27/h3-14,24H,15-18,30H2,1-2H3,(H,31,37)(H,32,33,34,35)/t24-/m1/s1
- InChIKey: SBJLJOFPWOYATP-XMMPIXPASA-N
- ほほえんだ: O=C1[C@@]([H])(C([H])([H])C([H])([H])C2=C([H])C([H])=C([H])C([H])=C2N1C([H])([H])C1C([H])=C([H])C(C2=C([H])C([H])=C([H])C([H])=C2C2N=NN([H])N=2)=C([H])C=1[H])N([H])C(C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])N([H])[H])=O
計算された属性
- せいみつぶんしりょう: 509.25423
- どういたいしつりょう: 509.25392326 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 38
- 回転可能化学結合数: 7
- 複雑さ: 815
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 130
- ぶんしりょう: 509.6
じっけんとくせい
- PSA: 129.89
L-692429 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0002978-50mg |
L-692429 |
145455-23-8 | 99.88% | 50mg |
$2400.0 | 2022-04-27 | |
ChemScence | CS-0002978-10mg |
L-692429 |
145455-23-8 | 99.88% | 10mg |
$800.0 | 2022-04-27 | |
MedChemExpress | HY-10957-10mg |
L-692429 |
145455-23-8 | 99.90% | 10mg |
¥8000 | 2024-04-20 | |
Biosynth | VFA45523-10 mg |
L-692429 |
145455-23-8 | 10mg |
$624.00 | 2022-12-28 | ||
1PlusChem | 1P01V7JF-10mg |
L-692429 |
145455-23-8 | 99% | 10mg |
$952.00 | 2024-06-20 | |
MedChemExpress | HY-10957-1mg |
L-692429 |
145455-23-8 | 99.90% | 1mg |
¥2181 | 2024-04-20 | |
ChemScence | CS-0002978-5mg |
L-692429 |
145455-23-8 | 99.88% | 5mg |
$480.0 | 2022-04-27 | |
MedChemExpress | HY-10957-10mM*1 mL in DMSO |
L-692429 |
145455-23-8 | 99.90% | 10mM*1 mL in DMSO |
¥5380 | 2024-04-20 | |
Biosynth | VFA45523-5 mg |
L-692429 |
145455-23-8 | 5mg |
$390.00 | 2022-12-28 | ||
Biosynth | VFA45523-50 mg |
L-692429 |
145455-23-8 | 50mg |
$1,872.00 | 2022-12-28 |
L-692429 関連文献
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
145455-23-8 (L-692429) 関連製品
- 893737-20-7(3-(4-tert-butylphenyl)phenol)
- 2138176-45-9((4,4-Difluorocyclohexyl)methanesulfinamide)
- 1021212-90-7(2,4-dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide)
- 1017418-49-3(3-(3-METHYLPHENYL)MORPHOLINE)
- 4525-33-1(methoxycarbonyl methyl carbonate)
- 771581-77-2(Methyl 2-(2-Aminoethyl)benzoate)
- 894004-12-7(N,N-diethyl-2-(3-{(5-methyl-1,2-oxazol-3-yl)carbamoylmethanesulfonyl}-1H-indol-1-yl)acetamide)
- 33466-46-5(Drosopterin)
- 2098077-08-6(N-Butyl-2-(3-(hydroxymethyl)pyrrolidin-1-yl)-N-methylacetamide)
- 2228153-25-9(tert-butyl 4-(2-aminoacetyl)-3-methylpiperidine-1-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:145455-23-8)L-692429

清らかである:99%/99%/99%
はかる:1mg/5mg/10mg
価格 ($):273.0/602.0/1003.0